molecular formula C7H8BrNO B13121601 2-(2-Bromopyridin-3-yl)ethanol

2-(2-Bromopyridin-3-yl)ethanol

Cat. No.: B13121601
M. Wt: 202.05 g/mol
InChI Key: YSPJVAIVXMTYCN-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a brominated derivative of pyridine, featuring a bromine atom at the 2-position of the pyridine ring and an ethanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromopyridine with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-60°C.

Industrial Production Methods

Industrial production of 2-(2-Bromopyridin-3-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the ethanol group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2

InChI Key

YSPJVAIVXMTYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CCO

Origin of Product

United States

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